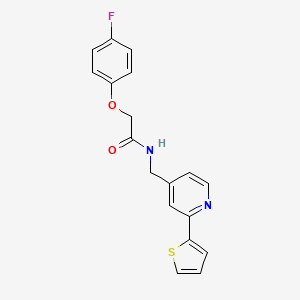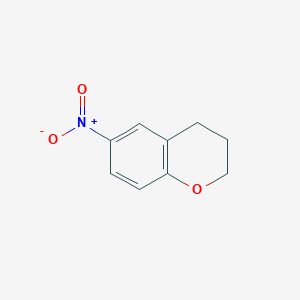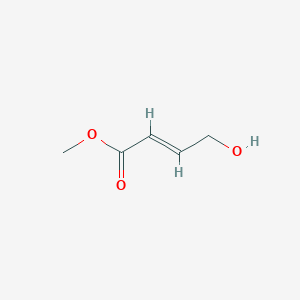
2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, which are important components of the immune system. The inhibition of BTK has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves the inhibition of BTK. BTK is a key enzyme in the signaling pathway that is involved in B-cell activation and development. When BTK is inhibited, the signaling pathway is disrupted, which leads to a reduction in B-cell activation and proliferation. This can be beneficial in the treatment of diseases where B-cell activity is dysregulated, such as CLL and MCL.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide have been studied extensively. In preclinical studies, the compound has been shown to have potent anti-tumor activity in models of CLL and MCL. It has also been shown to inhibit the production of inflammatory cytokines, which makes it a potential candidate for the treatment of autoimmune diseases. TAK-659 has been well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide in lab experiments include its potency and selectivity as a BTK inhibitor. The compound has been shown to be effective in preclinical models of CLL and MCL, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using TAK-659 is that its synthesis process is complex and requires advanced knowledge of organic chemistry. This can make it difficult for researchers who do not have expertise in this area to use the compound in their experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide. One area of interest is the development of combination therapies that include TAK-659. The compound has been shown to have synergistic effects with other drugs, which could enhance its therapeutic potential. Another area of research is the development of TAK-659 analogs that have improved pharmacokinetic properties. This could lead to the development of drugs that are more effective and have fewer side effects than the current compound. Additionally, further studies are needed to determine the long-term safety and efficacy of TAK-659 in humans, as well as its potential use in other diseases beyond CLL and MCL.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves several steps. The starting materials are 2-(thiophen-2-yl)pyridine-4-carbaldehyde and 4-fluorophenol, which are reacted with each other to form an intermediate compound. This intermediate is then treated with a series of reagents to produce the final product. The synthesis process is complex and requires advanced knowledge of organic chemistry.
Aplicaciones Científicas De Investigación
2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent and selective inhibitor of BTK, which makes it a promising candidate for the treatment of B-cell-related diseases. Some of the diseases that are being investigated include chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM). TAK-659 has also been shown to have potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-14-3-5-15(6-4-14)23-12-18(22)21-11-13-7-8-20-16(10-13)17-2-1-9-24-17/h1-10H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXGWXRTWHLNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B2949790.png)
![3-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949793.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![1-(2,6-Diethylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2949800.png)
![6-ethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2949801.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)


![[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2949808.png)

![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)
![4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2949812.png)
